![molecular formula C9H8N4O2 B1270068 4-(1H-tetrazol-1-ylmethyl)benzoic acid CAS No. 728024-58-6](/img/structure/B1270068.png)
4-(1H-tetrazol-1-ylmethyl)benzoic acid
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Description
Synthesis Analysis
The synthesis of 4-(1H-tetrazol-1-ylmethyl)benzoic acid and its derivatives often involves strategies tailored to introduce the tetrazole ring into the benzoic acid framework efficiently. For instance, Song et al. (2019) described a method involving Cu(I) catalyzed C–N coupling, which exhibits regioselectivity towards the N2-position on the tetrazole, demonstrating a novel approach to synthesizing tetrazole-benzoic acid compounds with precision and efficiency (Song et al., 2019).
Molecular Structure Analysis
Structural elucidation of such compounds often relies on X-ray crystallography, as seen with compounds synthesized by Obreza and Perdih (2012), where crystal structures were determined to further understand the spatial arrangement and potential interactions within the compound (Obreza & Perdih, 2012). These analyses are crucial for predicting the reactivity and properties of the compound.
Chemical Reactions and Properties
The reactivity of this compound is characterized by its ability to undergo various chemical reactions, particularly those involving the tetrazole ring and the carboxylic acid functionality. These features enable its application in creating more complex molecules or polymers, underscoring its significance in synthetic chemistry.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how this compound interacts in different environments and conditions. Li et al. (2008) discussed the compound's crystalline structure, highlighting interactions like hydrogen bonding and π–π stacking that influence its physical properties and stability (Li et al., 2008).
Scientific Research Applications
Molecular Structure and Network Formation
4-(1H-tetrazol-1-ylmethyl)benzoic acid has been studied for its unique molecular structure. It forms a three-dimensional network through hydrogen-bonding and π–π stacking interactions. This feature is critical for its potential applications in crystallography and materials science (Guo-qing Li et al., 2008).
Coordination Polymers
This compound is also significant in the formation of coordination polymers. For instance, its variants have been used to create Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers exhibit diverse structures and spectral properties, which are of interest in the field of inorganic chemistry (Weichao Song et al., 2009).
Synthesis and Physical-Chemical Properties
Research has been conducted on the synthesis and properties of compounds related to this compound. These studies focus on the creation of new compounds and the exploration of their physical and chemical characteristics, which are relevant from both theoretical and practical perspectives (Y. S. Hulina & A. G. Kaplaushenko, 2016).
Luminescence and Emission Properties
The luminescence and solid-state emission properties of this compound derivatives have been studied. These properties are influenced by π-π stacking and molecular interactions, making these compounds useful in photophysical applications (A. Srivastava et al., 2016).
Metal Frameworks
Another application involves the construction of lanthanide(III)-frameworks using derivatives of this acid. These frameworks demonstrate unique structural properties and have potential applications in material science (Jian Yang et al., 2013).
Synthesis of Derivatives
The acid is used in the synthesis of various derivatives, which are then applied in different fields such as organic chemistry and pharmacology. These derivatives are studied for their structural, spectral, and biological properties (Z. Song et al., 2019).
properties
IUPAC Name |
4-(tetrazol-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8-3-1-7(2-4-8)5-13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQAEKQHNYLMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362887 |
Source
|
Record name | 4-(1H-tetrazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
728024-58-6 |
Source
|
Record name | 4-(1H-tetrazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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